(2E)-3-[4-(allyloxy)phenyl]acrylic acid
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Overview
Description
3-[4-(allyloxy)phenyl]acrylic acid is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . It is a derivative of acrylic acid, featuring an allyloxy group attached to the phenyl ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-[4-(allyloxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and allyl bromide.
Allylation: The first step involves the allylation of 4-hydroxybenzaldehyde to form 4-(allyloxy)benzaldehyde. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone.
Knoevenagel Condensation: The next step is the Knoevenagel condensation of 4-(allyloxy)benzaldehyde with malonic acid or its derivatives in the presence of a base such as piperidine. This reaction yields 3-[4-(allyloxy)phenyl]acrylic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
3-[4-(allyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated compounds.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride or sodium methoxide, leading to the formation of different ethers or alcohols.
Scientific Research Applications
3-[4-(allyloxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[4-(allyloxy)phenyl]acrylic acid involves its interaction with various molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
3-[4-(allyloxy)phenyl]acrylic acid can be compared with other similar compounds, such as:
4-(allyloxy)benzoic acid: This compound lacks the acrylic acid moiety, making it less reactive in polymerization reactions.
3-[4-(methoxy)phenyl]acrylic acid: The methoxy group in this compound is less reactive compared to the allyloxy group, leading to different chemical reactivity and applications.
3-[4-(allyloxy)phenyl]propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, resulting in different chemical and physical properties.
Properties
IUPAC Name |
3-(4-prop-2-enoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQXWLNXUBMIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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